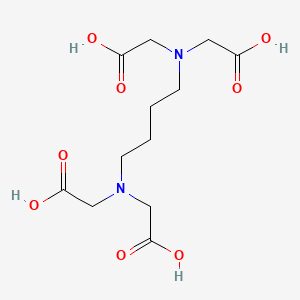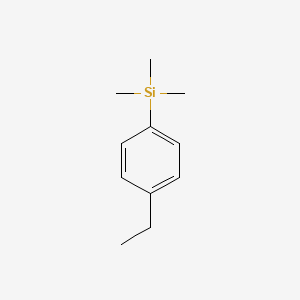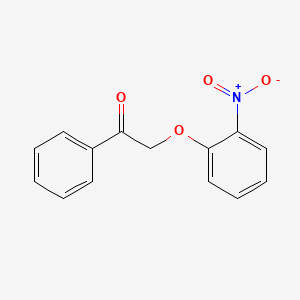
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone
Übersicht
Beschreibung
The compound “2-(2-Nitrophenoxy)-1-phenyl-1-ethanone” is a complex organic molecule. It likely contains a nitro group (-NO2) attached to a phenyl ring, which is connected to an ether linkage (O), another phenyl ring, and a ketone functional group (C=O) within its structure .
Synthesis Analysis
While specific synthesis methods for “2-(2-Nitrophenoxy)-1-phenyl-1-ethanone” were not found, a related compound, “ethyl 2-(2’-nitrophenoxy)acetate”, was synthesized from 2-nitrophenol as the starting material . The nitro group of the precursor was reduced using Escherichia coli in a biotransformation process .Wissenschaftliche Forschungsanwendungen
Radical Scavenging Activity
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone and similar compounds have been studied for their radical scavenging activities. Ground state geometries of related phenol compounds, including 1-(4-hydroxy-phenyl)-ethanone, have been optimized using density functional theory. This research sheds light on the molecular properties such as energy gap, electronegativity, and electrophilicity, which are crucial for understanding their radical scavenging activity (Al‐Sehemi & Irfan, 2017).
Antimicrobial Activity
Studies have explored the antimicrobial properties of compounds structurally similar to 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone. For instance, derivatives of 1-(4-hydroxyphenyl)-ethanone have been synthesized and tested against various microbial species, including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).
Structural Chemistry and Anti-inflammatory Activity
Research on compounds like 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone has shown potential anti-inflammatory activities. Structural properties and in vivo anti-inflammatory activities of similar phenyl dimer compounds have been studied, indicating potential medicinal applications (Singh, Dowarah, Tewari, & Geiger, 2020).
Photoremovable Protecting Group for Carboxylic Acids
The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone, closely related to 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone, has been used as a photoremovable protecting group for carboxylic acids. This novel approach facilitates the protection and subsequent photorelease of carboxylic acids, demonstrating its utility in synthetic chemistry (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Hydrogen Bonding and Charge Density Analysis
High-resolution X-ray and neutron diffraction studies on compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone provide insights into the hydrogen bonding motifs and charge density distribution. These studies are important for understanding the intramolecular and intermolecular bonding features of such compounds (Hibbs, Overgaard, & Piltz, 2003).
Zukünftige Richtungen
While specific future directions for “2-(2-Nitrophenoxy)-1-phenyl-1-ethanone” are not available, research on related compounds has shown potential in the detection and fluorescence imaging of biothiols . Additionally, deubiquitinase (DUB) inhibition has been reported as a new approach to find effective antiviral agents .
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPUIIJXFYTYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392146 | |
| Record name | 2-(2-nitrophenoxy)-1-phenyl-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)-1-phenylethanone | |
CAS RN |
18065-01-5 | |
| Record name | 2-(2-nitrophenoxy)-1-phenyl-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3048665.png)
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3048669.png)

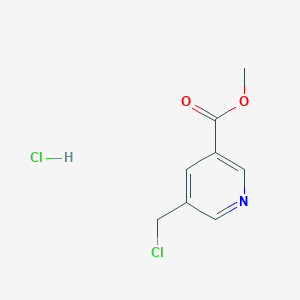


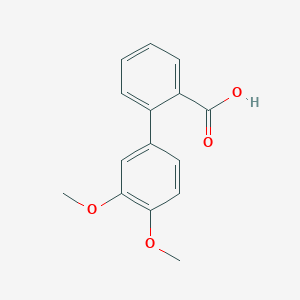
![Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-](/img/structure/B3048676.png)

![Methanamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B3048680.png)

